molecular formula C8H4ClIN2O B15234331 2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one

2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B15234331
M. Wt: 306.49 g/mol
InChI Key: NGNKJBPODUNKTI-UHFFFAOYSA-N
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Description

2-Chloro-7-iodo-4H-pyrido[1,2-a]pyrimidin-4-one ( 2135336-84-2) is a high-value chemical building block with the molecular formula C8H4ClIN2O and a molecular weight of 306.49 g/mol . This compound belongs to the pyrido[1,2-a]pyrimidin-4-one class of heterocyclic scaffolds, which are recognized as privileged structures in medicinal chemistry due to their wide range of therapeutic potential . The presence of both chloro and iodo substituents on this fused bicyclic core makes it a versatile and reactive intermediate for further synthetic elaboration, particularly in metal-catalyzed cross-coupling reactions and nucleophilic substitutions. These reactions are crucial for creating diverse libraries of compounds in drug discovery efforts . While specific biological data for this exact molecule is not fully established, closely related analogues in this structural family have been investigated for various pharmacological activities, including anti-inflammatory and antiallergic properties . Furthermore, similar compounds serve as key intermediates in the synthesis of complex active pharmaceutical ingredients, such as the RNA-splicing modifier Risdiplam . Researchers can utilize this compound to explore new chemical space and develop novel bioactive molecules. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C8H4ClIN2O

Molecular Weight

306.49 g/mol

IUPAC Name

2-chloro-7-iodopyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H4ClIN2O/c9-6-3-8(13)12-4-5(10)1-2-7(12)11-6/h1-4H

InChI Key

NGNKJBPODUNKTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one can be achieved through various methods. One common approach involves the use of a CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This method allows for the preparation of multi-substituted pyrido[1,2-A]pyrimidin-4-ones from readily available 2-halopyridine and (Z)-3-amino-3-arylacrylate ester in good to excellent yields . The reaction is typically carried out at 130°C in dimethylformamide (DMF) and features broad substrate scope and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the CuI-catalyzed synthesis method suggests that it could be adapted for industrial applications, allowing for the efficient production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the chlorine or iodine substituents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions include various substituted pyrido[1,2-A]pyrimidin-4-ones, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Pharmaceutical Industry: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the nature of the substituents on the pyrido[1,2-A]pyrimidin-4-one scaffold.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

Chloro-Substituted Analogs
  • The absence of iodine diminishes polarizability, affecting intermolecular interactions .
  • 2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 278614-91-8):

    • Similarity Index: 0.93 (compared to the parent scaffold)
    • Properties: Dual chlorine substituents increase electrophilicity, making the compound more reactive in nucleophilic aromatic substitution reactions. The lack of iodine limits redox activity .
Bromo-Substituted Analogs
  • 2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1780782-32-2): Molecular Formula: C₉H₈BrN₃O Key Differences: Bromine’s lower electronegativity (compared to iodine) reduces the compound’s ability to participate in halogen bonding, which is critical in protein-ligand interactions .
  • 9-Bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 663619-90-7):

    • Industrial Applications: Used in agrochemicals and active pharmaceutical ingredients (APIs). The hydroxyl group introduces hydrogen-bonding capacity, absent in the iodo-chloro derivative .

Functionalized Derivatives

Carboxylic Acid Derivatives
  • 7-Chloro-4H-pyrido[1,2-a]pyrimidine-4-oxo-3-carboxylic acid (CAS 217181-68-5):
    • Functionalization: The carboxylic acid group at position 3 enhances water solubility and enables conjugation with biomolecules, a feature absent in the iodo-chloro compound .
Piperazine and Piperidine Derivatives
  • 2-(3,4-Dimethoxyphenyl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one :
    • Bioactivity: Piperazine substituents are common in kinase inhibitors. The iodine in 2-chloro-7-iodo analogs could sterically hinder binding to hydrophobic enzyme pockets compared to smaller substituents like methylpiperazine .

Structural and Property Comparison Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-Chloro-7-iodo-4H-pyrido[1,2-a]pyrimidin-4-one Cl (C2), I (C7) ~315.5 (estimated) Hypothetical: High polarizability, potential radiopharmaceutical use Inferred
2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Cl (C2), CH₃ (C7) 194.025 Agrochemical intermediates
2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one Cl (C2, C7) 215.03 Electrophilic reactivity in synthesis
7-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one F (C7), OH (C2) 180.13 Hydrogen-bond donor; fluorinated drug candidate

Q & A

Q. What are the established synthetic routes for 2-Chloro-7-iodo-4H-pyrido[1,2-a]pyrimidin-4-one?

The synthesis typically involves constructing the pyrido[1,2-a]pyrimidin-4-one core followed by halogenation. A common approach uses Suzuki-Miyaura cross-coupling to introduce iodine at the 7-position. For example, microwave-assisted coupling of 7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with iodobenzene derivatives in the presence of Pd(PPh₃)₄ and K₂CO₃ achieves selective monoarylation at the 3-position . Alternative methods include reacting 2-(acetoacetamido)pyridine derivatives with phosgene to form the chlorinated backbone .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : To confirm substitution patterns (e.g., ¹H NMR for methyl groups, ¹³C NMR for carbonyl signals).
  • X-ray crystallography : Resolves 3D conformation and halogen placement .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
  • IR spectroscopy : Identifies functional groups like C=O stretches (~1650 cm⁻¹) .

Q. How does the compound’s reactivity compare to analogous halogenated pyridopyrimidinones?

The 7-iodo group enhances electrophilicity, making it amenable to cross-coupling (e.g., Suzuki, Sonogashira). In contrast, 2-chloro derivatives are more reactive toward nucleophilic substitution than bromo or iodo analogs. Reactivity can be modulated by solvent polarity (e.g., DMF for SNAr) and catalysts (e.g., CuI for Ullmann-type couplings) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for introducing aryl groups at the 7-position?

Optimization involves:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for high yields (≥85%) .
  • Microwave heating : Reduces reaction time (30–60 minutes at 120°C) and improves regioselectivity .
  • Base choice : K₂CO₃ or Cs₂CO₃ in DMF/H₂O mixtures enhances coupling efficiency .
  • Substrate pre-activation : Pre-forming the boronic ester at the 7-position minimizes side reactions .

Q. What strategies enable site-selective C–H functionalization of the pyrido[1,2-a]pyrimidin-4-one core?

Iodine-catalyzed sulfenylation/selenylation at the C-3 position is achieved via radical pathways. Key steps include:

  • Radical initiators : K₂S₂O₈ generates thiyl/selenyl radicals from thiols or diselenides .
  • Solvent systems : DMSO or DMF stabilizes intermediates under mild conditions (50–80°C) .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl at C-2) direct functionalization to C-3 .

Q. How can computational modeling predict biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to targets like 5-HT₆ receptors or acetylcholinesterase. Key parameters:

  • Ligand preparation : Optimize tautomeric states and halogen bonding using Gaussian09 .
  • Binding free energy : MM-PBSA calculations quantify interactions with active-site residues (e.g., π-stacking with aromatic amino acids) .
  • ADMET profiling : SwissADME predicts solubility (LogP ~2.5) and metabolic stability .

Contradictions and Limitations

  • Synthetic yields : Microwave-assisted methods report higher yields (~85%) than traditional heating (~60%), but reproducibility depends on iodine’s purity .
  • Biological activity : While pyrido[1,2-a]pyrimidinones show antimicrobial potential , 2-chloro-7-iodo derivatives may exhibit cytotoxicity requiring careful dose optimization in cell assays .

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